1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl chloride and piperidine.
Reaction Conditions: The 2-fluorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(2-fluorobenzyl)piperidine.
Amination: The resulting 1-(2-fluorobenzyl)piperidine is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-amine: This compound has a similar structure but with the fluorine atom at the 4-position of the benzyl group instead of the 2-position.
1-(2-Chlorobenzyl)piperidin-4-amine: This compound has a chlorine atom instead of a fluorine atom at the 2-position of the benzyl group.
1-(2-Methylbenzyl)piperidin-4-amine: This compound has a methyl group instead of a fluorine atom at the 2-position of the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUXUEJYEJNIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673946 | |
Record name | 1-[(2-Fluorophenyl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-61-7 | |
Record name | 1-[(2-Fluorophenyl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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